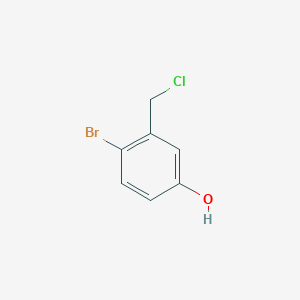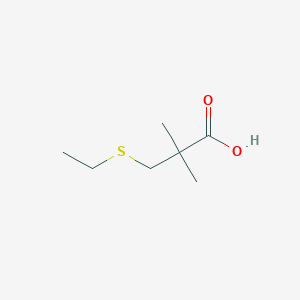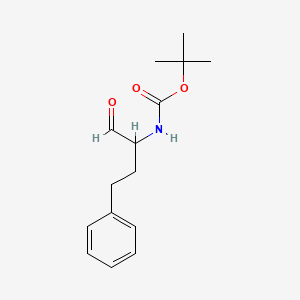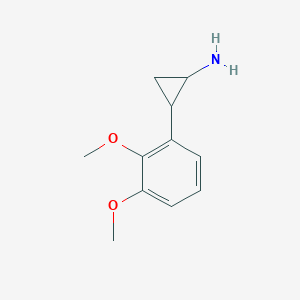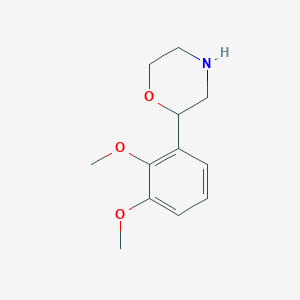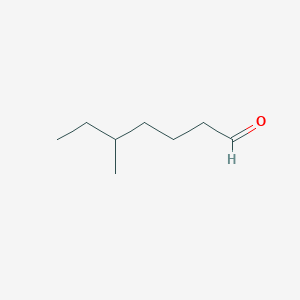![molecular formula C13H9F3S B13604515 2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
2-[4-(Trifluoromethyl)phenyl]benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1-thiol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring through radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in industrial processes.
Aplicaciones Científicas De Investigación
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)phenylisocyanate
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)phenol
Uniqueness
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H9F3S |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]benzenethiol |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |
Clave InChI |
ORDLMOMAAWQUEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
